molecular formula C18H17N5O3S B14935643 2-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide

2-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B14935643
M. Wt: 383.4 g/mol
InChI Key: PXLPPZDYBVZTMO-UHFFFAOYSA-N
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Description

2-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide: is a complex organic compound that features a unique combination of indole, imidazolidinone, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Synthesis of the Imidazolidinone Ring: The imidazolidinone ring can be formed by the reaction of an amino acid derivative with an isocyanate, followed by cyclization.

    Thiazole Ring Formation: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The final compound is obtained by coupling the indole derivative with the imidazolidinone and thiazole moieties under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the imidazolidinone ring, potentially converting it to a more reduced form.

    Substitution: The compound can undergo substitution reactions, especially at the thiazole ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-3-carboxylic acid derivatives, while substitution at the thiazole ring can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its indole moiety is known to interact with various biological targets.

Medicine

In medicinal chemistry, the compound is of interest for its potential therapeutic properties. It may be investigated for its activity against various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety may bind to specific sites on proteins, modulating their activity. The imidazolidinone and thiazole rings may also contribute to the compound’s overall biological activity by interacting with other molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide: can be compared with other indole derivatives, such as indole-3-acetic acid and indole-3-carbinol.

    Imidazolidinone derivatives: Compounds like 1,3-dimethyl-2-imidazolidinone.

    Thiazole derivatives: Compounds like thiazole-4-carboxylic acid.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct moieties: indole, imidazolidinone, and thiazole. This unique structure allows for a wide range of chemical and biological activities, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C18H17N5O3S

Molecular Weight

383.4 g/mol

IUPAC Name

2-[1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H17N5O3S/c24-15(22-17-19-6-8-27-17)9-14-16(25)23(18(26)21-14)7-5-11-10-20-13-4-2-1-3-12(11)13/h1-4,6,8,10,14,20H,5,7,9H2,(H,21,26)(H,19,22,24)

InChI Key

PXLPPZDYBVZTMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C(NC3=O)CC(=O)NC4=NC=CS4

Origin of Product

United States

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